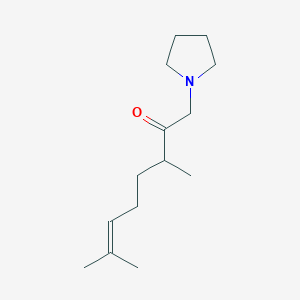
3,7-Dimethyl-1-(pyrrolidin-1-YL)oct-6-EN-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyl-1-(pyrrolidin-1-YL)oct-6-EN-2-one is an organic compound that features a pyrrolidine ring attached to an octenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-1-(pyrrolidin-1-YL)oct-6-EN-2-one typically involves the reaction of 3,7-dimethyl-6-octen-2-one with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethyl-1-(pyrrolidin-1-YL)oct-6-EN-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
3,7-Dimethyl-1-(pyrrolidin-1-YL)oct-6-EN-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethyl-1-(pyrrolidin-1-YL)oct-6-EN-2-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-amine
- 1,3-Dimethyl-pyrrolidin-2-one
Uniqueness
3,7-Dimethyl-1-(pyrrolidin-1-YL)oct-6-EN-2-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its octenone backbone and pyrrolidine ring combination make it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
89434-22-0 |
|---|---|
Fórmula molecular |
C14H25NO |
Peso molecular |
223.35 g/mol |
Nombre IUPAC |
3,7-dimethyl-1-pyrrolidin-1-yloct-6-en-2-one |
InChI |
InChI=1S/C14H25NO/c1-12(2)7-6-8-13(3)14(16)11-15-9-4-5-10-15/h7,13H,4-6,8-11H2,1-3H3 |
Clave InChI |
WQSPQHZMWIUSDF-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C(C)C)C(=O)CN1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


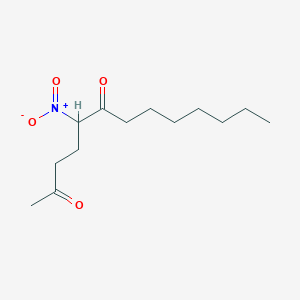
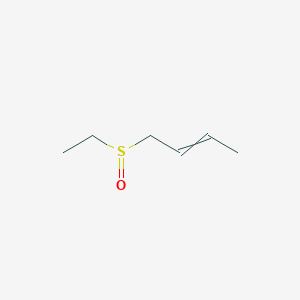
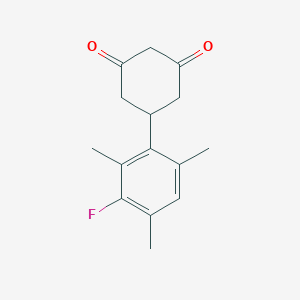
![Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B14389451.png)
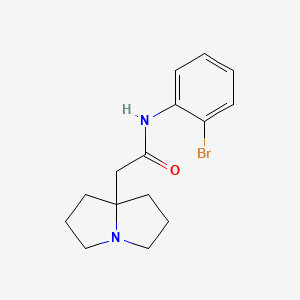
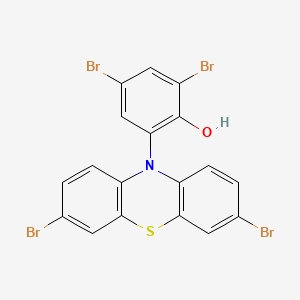
![{2-[(3-Iodoprop-2-YN-1-YL)oxy]ethoxy}benzene](/img/structure/B14389459.png)

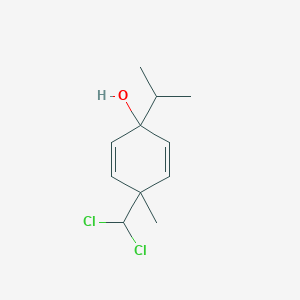
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14389475.png)
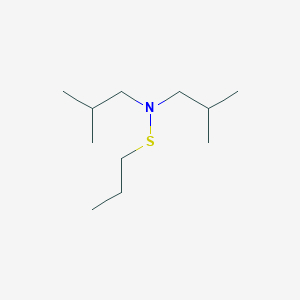
![4-[Bis(4-fluorophenyl)methoxy]piperidine](/img/structure/B14389481.png)
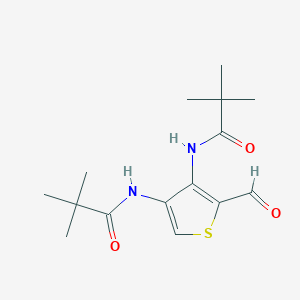
![N-[(E)-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methyl-4-nitroaniline;sulfate](/img/structure/B14389499.png)
